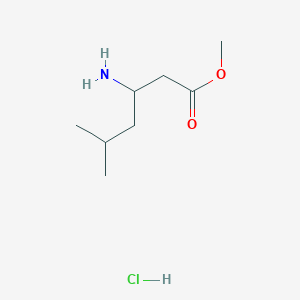
2-amino-2-(4-methylphenyl)ethan-1-ol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-2-(4-methylphenyl)ethan-1-ol hydrochloride, also known as 4-methylphenethylamine hydrochloride, is a synthetic compound commonly used in scientific research. It is a derivative of the phenethylamine class of compounds and is widely used in the study of biochemical and physiological effects. This compound has a variety of applications in laboratory experiments and is used in a variety of scientific fields.
科学研究应用
2-amino-2-(4-methylphenyl)ethan-1-ol hydrochlorideethylamine hydrochloride is widely used in scientific research, particularly in the fields of biochemistry and physiology. It is used as a model compound for studying the effects of drugs and other compounds on the body. It is also used in laboratory experiments to study the effects of drugs on cellular processes, such as cell proliferation, apoptosis, and signal transduction.
作用机制
The mechanism of action of 2-amino-2-(4-methylphenyl)ethan-1-ol hydrochlorideethylamine hydrochloride is not fully understood. However, it is believed to act as an agonist of the serotonin receptor system. It is thought to bind to serotonin receptors, resulting in the activation of downstream pathways and the release of neurotransmitters.
Biochemical and Physiological Effects
2-amino-2-(4-methylphenyl)ethan-1-ol hydrochlorideethylamine hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of various neurotransmitters, such as serotonin and dopamine. It has also been shown to increase the activity of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters. Additionally, it has been shown to increase the activity of adenylate cyclase, which is involved in signal transduction pathways.
实验室实验的优点和局限性
2-amino-2-(4-methylphenyl)ethan-1-ol hydrochlorideethylamine hydrochloride has several advantages and limitations for use in laboratory experiments. One advantage is that it is easy to synthesize and is relatively inexpensive. Additionally, it is relatively stable and can be stored for long periods of time without degradation. However, it is not as potent as other compounds and may not produce the desired effects in some experiments.
未来方向
There are several potential future directions for research involving 2-amino-2-(4-methylphenyl)ethan-1-ol hydrochlorideethylamine hydrochloride. One potential direction is to study the effects of the compound on other neurochemical pathways. Additionally, further research could be conducted to identify novel therapeutic applications of the compound. Additionally, further research could be conducted to better understand the mechanism of action of the compound and to identify potential side effects. Finally, research could be conducted to identify novel synthesis methods and to improve the stability of the compound.
合成方法
2-amino-2-(4-methylphenyl)ethan-1-ol hydrochlorideethylamine hydrochloride can be synthesized from the reaction of 2-amino-2-(4-methylphenyl)ethan-1-ol hydrochlorideethylamine and hydrochloric acid. The reaction is conducted in a solvent, such as ethanol. The reaction proceeds via a Fischer esterification reaction, resulting in the formation of a hydrochloride salt. The reaction is typically conducted at room temperature and is complete after several hours.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-amino-2-(4-methylphenyl)ethan-1-ol hydrochloride involves the reaction of 4-methylacetophenone with nitroethane to form 1-(4-methylphenyl)-2-nitropropene, which is then reduced to 2-amino-2-(4-methylphenyl)ethan-1-ol. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "4-methylacetophenone", "nitroethane", "sodium borohydride", "hydrochloric acid" ], "Reaction": [ "Step 1: Condensation of 4-methylacetophenone and nitroethane in the presence of a base such as potassium hydroxide to form 1-(4-methylphenyl)-2-nitropropene.", "Step 2: Reduction of 1-(4-methylphenyl)-2-nitropropene using sodium borohydride to form 2-amino-2-(4-methylphenyl)ethan-1-ol.", "Step 3: Addition of hydrochloric acid to 2-amino-2-(4-methylphenyl)ethan-1-ol to form the hydrochloride salt." ] } | |
CAS 编号 |
2250241-81-5 |
产品名称 |
2-amino-2-(4-methylphenyl)ethan-1-ol hydrochloride |
分子式 |
C9H14ClNO |
分子量 |
187.7 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



